N-(4-Chloropyridin-2-yl)pivalamid

Übersicht

Beschreibung

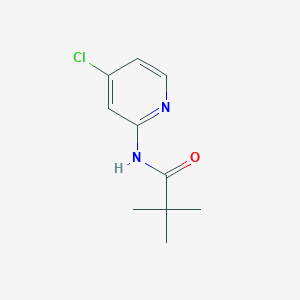

N-(4-Chloropyridin-2-yl)pivalamide is an organic compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound belongs to the class of pyridine derivatives, characterized by the presence of a chlorinated pyridine ring attached to a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

N-(4-Chloropyridin-2-yl)pivalamide is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloropyridin-2-yl)pivalamide typically involves the reaction of 4-chloro-2-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-Chloro-2-aminopyridine+Pivaloyl chloride→N-(4-Chloropyridin-2-yl)pivalamide+HCl

Industrial Production Methods

On an industrial scale, the production of N-(4-Chloropyridin-2-yl)pivalamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chloropyridin-2-yl)pivalamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction Reactions: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) are used for hydrogenation.

Major Products

Substitution: Formation of N-(4-substituted-pyridin-2-yl)pivalamides.

Oxidation: Formation of N-(4-chloropyridin-2-yl)pivalamide N-oxide.

Reduction: Formation of N-(4-chloropiperidin-2-yl)pivalamide.

Wirkmechanismus

The mechanism by which N-(4-Chloropyridin-2-yl)pivalamide exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Vergleich Mit ähnlichen Verbindungen

N-(4-Chloropyridin-2-yl)pivalamide can be compared with other pyridine derivatives such as:

N-(4-Bromopyridin-2-yl)pivalamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and binding properties.

N-(4-Methylpyridin-2-yl)pivalamide: Contains a methyl group, which can influence its hydrophobicity and interaction with biological targets.

N-(4-Nitropyridin-2-yl)pivalamide: The nitro group introduces different electronic properties, potentially altering its chemical behavior and applications.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyridine derivatives in scientific research.

Biologische Aktivität

N-(4-Chloropyridin-2-yl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in relation to its role as a dihydroorotate dehydrogenase (DHODH) inhibitor and its implications in various therapeutic areas, including cancer treatment and antiviral applications. This article provides a comprehensive overview of the biological activity of N-(4-Chloropyridin-2-yl)pivalamide, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

N-(4-Chloropyridin-2-yl)pivalamide is characterized by the following chemical structure:

- Molecular Formula : C10H13ClN2O

- Molecular Weight : 216.68 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The compound features a chlorinated pyridine moiety and a pivalamide group, which contribute to its biological activity.

The primary mechanism of action for N-(4-Chloropyridin-2-yl)pivalamide is through the inhibition of DHODH, an enzyme crucial for pyrimidine biosynthesis. Inhibition of this enzyme leads to a depletion of nucleotides necessary for DNA synthesis, thereby halting cell cycle progression in rapidly dividing cells, such as cancer cells. This mechanism has been exploited in the development of therapies targeting various malignancies and viral infections.

Inhibition of DHODH

Research has demonstrated that N-(4-Chloropyridin-2-yl)pivalamide exhibits significant inhibitory activity against DHODH. The following table summarizes key findings from various studies evaluating its potency:

These studies indicate that the compound's inhibition of DHODH not only affects cancer cell lines but also shows promise in antiviral applications, particularly against SARS-CoV-2.

Antiviral Activity

The antiviral potential of N-(4-Chloropyridin-2-yl)pivalamide has been explored in the context of SARS-CoV-2. The compound demonstrated significant inhibitory effects on the viral protease, with an IC50 value of 160 nM, suggesting that it could serve as a lead compound for developing antiviral therapies against COVID-19.

Case Study 1: Cancer Treatment

In a recent study focusing on acute myeloid leukemia (AML), researchers found that treatment with N-(4-Chloropyridin-2-yl)pivalamide led to a marked decrease in cell viability. The compound was shown to induce apoptosis in AML cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antiviral Efficacy

Another study investigated the efficacy of N-(4-Chloropyridin-2-yl)pivalamide against various strains of coronaviruses. Results indicated that the compound effectively inhibited viral replication in vitro, suggesting that it may be beneficial as part of a therapeutic regimen for treating viral infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of N-(4-Chloropyridin-2-yl)pivalamide. Modifications to the pyridine ring and pivalamide group have been explored to enhance potency and selectivity:

| Modification | Observed Effect |

|---|---|

| Addition of methyl group at C6 | Increased lipophilicity and potency |

| Substitution at nitrogen position | Altered binding affinity to DHODH |

These modifications have been essential in guiding further research and development efforts aimed at improving the therapeutic profile of this compound.

Eigenschaften

IUPAC Name |

N-(4-chloropyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLIWEMWMDOCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443075 | |

| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188577-70-0 | |

| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.